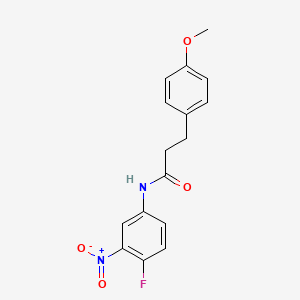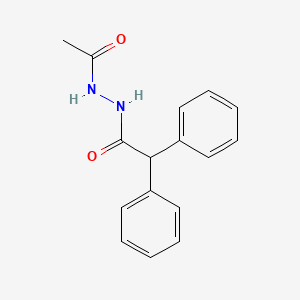
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide, also known as FNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNPP is a synthetic compound that is commonly used as a research tool for studying the biochemical and physiological effects of certain compounds on the body.
科学的研究の応用
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide is commonly used as a research tool in various scientific fields, including medicinal chemistry, pharmacology, and toxicology. It is used to study the effects of certain compounds on the body, particularly those that affect the central nervous system. This compound has been shown to have potential applications in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
作用機序
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide works by inhibiting the activity of certain enzymes in the body, particularly those involved in the metabolism of neurotransmitters. This leads to an increase in the levels of certain neurotransmitters in the brain, which can have various effects on the body. This compound has been shown to have both stimulant and depressant effects on the central nervous system, depending on the dose and the mode of administration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased alertness, improved mood, and decreased appetite. However, it can also cause side effects such as anxiety, insomnia, and agitation. This compound has also been shown to have potential applications in the treatment of certain types of cancer, due to its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide has several advantages as a research tool, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has several limitations, including its high cost and the difficulty of synthesizing it in large quantities. Additionally, this compound can have significant side effects, particularly at high doses, which can limit its usefulness in certain types of experiments.
将来の方向性
There are several potential future directions for research on N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide. One area of interest is the development of new drugs based on the structure of this compound, particularly for the treatment of neurological disorders such as Alzheimer's and Parkinson's. Another area of interest is the study of the biochemical and physiological effects of this compound on different types of cells and tissues, in order to better understand its mechanism of action and potential applications. Additionally, there is potential for the development of new synthesis methods for this compound, which could increase its availability and reduce its cost.
合成法
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-fluoro-3-nitroaniline with 4-methoxybenzaldehyde in the presence of acetic acid and ethanol. This reaction produces 4-fluoro-3-nitrophenyl-4-methoxybenzylideneamine, which is then reacted with 3-bromopropionyl chloride in the presence of triethylamine and dichloromethane. The final product, this compound, is obtained after purification through column chromatography.
特性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-23-13-6-2-11(3-7-13)4-9-16(20)18-12-5-8-14(17)15(10-12)19(21)22/h2-3,5-8,10H,4,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODVBOGXJSWDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B5786550.png)
![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5786575.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B5786593.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5786611.png)
![1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5786619.png)
![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)


![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)